5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Descripción

Significance of Organoboron Compounds in Contemporary Organic Synthesis

The utility of organoboron compounds is extensive, spanning academic research to industrial-scale manufacturing of fine chemicals. dergipark.org.trnumberanalytics.com Their unique electronic structure and reactivity have made them indispensable in modern chemistry. numberanalytics.com

Role as Chemical Building Blocks and Intermediates

Organoboron compounds are fundamental building blocks in organic synthesis, primarily celebrated for their role in carbon-carbon bond formation. fiveable.mechemimpex.com They are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which efficiently creates biaryl compounds and other complex structures. dergipark.org.trnumberanalytics.comontosight.ai This capability allows chemists to construct intricate molecular frameworks that are otherwise difficult to assemble. fiveable.me The versatility of organoboron reagents enables a wide array of chemical transformations, including the synthesis of alcohols, carbonyl compounds, and alkenes. wikipedia.org

Applications in Medicinal Chemistry and Drug Discovery

The unique properties of boron have been harnessed in the development of novel pharmaceuticals. numberanalytics.com Organoboron compounds can form reversible covalent bonds with biological targets like enzymes, a feature that has been exploited in drug design. researchgate.net This has led to the creation of FDA-approved drugs for treating various diseases, including multiple myeloma and fungal infections. primescholars.commdpi.comencyclopedia.pub Boron-containing compounds are used as crucial intermediates in the synthesis of complex pharmaceutical molecules and are investigated for their potential as anticancer, antiviral, and antibacterial agents. numberanalytics.comnumberanalytics.comresearchgate.net

Relevance in Materials Science, including Polymers and Coatings

The influence of organoboron chemistry extends into materials science, where these compounds are used to create advanced materials. researchgate.net They are incorporated into polymers and coatings to enhance properties such as durability and environmental resistance. chemimpex.com Organoboron compounds also serve as components in the development of organic light-emitting diodes (OLEDs) and other electronic materials, where they function as emitters or charge transport materials. numberanalytics.com Their ability to participate in polymerization reactions has led to the creation of new macromolecules with well-defined structures and functionalities. rsc.org

Overview of Boronic Acids and Their Derivatives

Within the broad class of organoboron compounds, boronic acids and their derivatives are among the most widely used. dergipark.org.tr Their stability and predictable reactivity make them essential reagents in synthetic chemistry. wiley-vch.de

Structural Classification: Boronic Acids vs. Boronic Esters

Boronic acids and boronic esters are structurally distinct yet chemically related. A boronic acid features a boron atom bonded to an organic group (R) and two hydroxyl (-OH) groups, giving it the general formula R-B(OH)₂. nih.govwikipedia.org The boron atom in this state is sp² hybridized and has a vacant p orbital, making it a mild Lewis acid. nih.govpnas.org

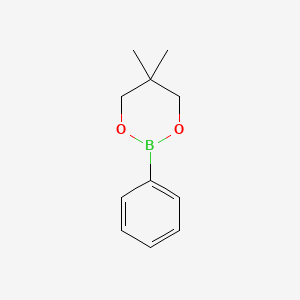

Boronic esters, or boronate esters, are formed when the hydroxyl groups of a boronic acid react with alcohols or diols, resulting in the general formula R-B(OR')₂. wiley-vch.depharmiweb.com When a diol like neopentyl glycol is used, a cyclic boronic ester is formed. Compounds with a six-membered ring containing a C-O-B-O-C linkage are known as dioxaborinanes. wikipedia.org 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane is a prime example of such a cyclic boronic ester. tcichemicals.com

| Compound Class | General Structure | Key Features |

|---|---|---|

| Boronic Acids | R-B(OH)₂ | Contain two hydroxyl groups; act as Lewis acids. wikipedia.org |

| Boronic Esters | R-B(OR')₂ | Hydroxyl groups are replaced by alkoxy groups (-OR'). pharmiweb.com |

| Dioxaborinanes | Cyclic ester with a six-membered ring. | A specific class of cyclic boronic esters formed from 1,3-diols. wikipedia.org |

Reactivity Differences and Versatility of Boronic Esters

While both boronic acids and esters are valuable, boronic esters often offer practical advantages in synthesis. They are generally more stable, less polar, and easier to handle and purify than their corresponding acids. wiley-vch.depharmiweb.com The formation of an ester can serve as a protecting group for the boronic acid functionality, mitigating unwanted side reactions. wiley-vch.de This enhanced stability and ease of handling make boronic esters, including dioxaborinanes, highly versatile and preferred reagents in many synthetic applications, particularly in complex multi-step syntheses where reagent stability is crucial. chemimpex.compharmiweb.com

Specific Focus on Dioxaborinane Structures

The structure of dioxaborinanes is central to their chemical behavior. These compounds are heterocyclic, containing a boron atom within a ring structure. ontosight.ai

Dioxaborinanes are characterized by their six-membered ring structures. wikipedia.org These rings are typically formed through a condensation reaction between a boronic acid and a 1,3-diol. scielo.org.mx For this compound, this involves the reaction of phenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). X-ray diffraction studies of similar six-membered heterocyclic boronates have revealed that the ring often adopts a stable chair conformation. scielo.org.mxuaem.mxresearchgate.net

The unique dioxaborinane structure imparts both stability and enhanced reactivity to the molecule. chemimpex.com The six-membered ring is generally stable, and this stability is a key feature of cyclic boronic esters derived from 1,3-diols. scielo.org.mx This structural feature makes compounds like this compound excellent reagents in various chemical transformations, allowing for improved selectivity and efficiency in reactions. chemimpex.com The boron atom in the ring can form reversible covalent bonds with nucleophiles, a characteristic that is crucial to its mechanism of action in many synthetic applications.

Historical Context and Evolution of Organoboron Chemistry

The study of organoboron compounds dates back to the 19th century, with significant developments occurring in the 20th century. numberanalytics.comthieme.de A pivotal moment was the discovery of the hydroboration reaction, a process that provided a simple route to organoboranes and dramatically expanded their accessibility and utility. thieme.de Initially considered exotic reagents, the field has grown exponentially, particularly in the last few decades. researchgate.netthieme.de This evolution has been driven by the discovery of landmark processes like the Suzuki-Miyaura cross-coupling reaction. researchgate.netthieme.de Today, organoboron compounds are integral to various sectors, including the pharmaceutical and materials science industries. numberanalytics.comresearchgate.net

Research Landscape of this compound

Within the vast field of organoboron chemistry, this compound has established itself as a significant and well-studied compound.

Identification as a Versatile Organoboron Compound

This compound is an organoboron compound with the chemical formula C₁₁H₁₅BO₂ and a molecular weight of approximately 190.05 g/mol . chemsrc.comnih.gov It is recognized as a versatile building block in organic chemistry, primarily due to the stability and reactivity conferred by its dioxaborinane ring. chemimpex.com Its formal name is Phenylboronic Acid Neopentyl Glycol Ester. tcichemicals.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅BO₂ | |

| Molecular Weight | 190.05 g/mol | |

| Appearance | White to Almost white powder/crystal | tcichemicals.com |

| Melting Point | 62-66 °C | chemsrc.com |

| Boiling Point | 287.8±9.0 °C at 760 mmHg | chemsrc.com |

Broad Utilization in Research

The primary application of this compound is as a reagent in organic synthesis. chemimpex.com It is particularly effective in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. ontosight.ainih.gov This reaction is fundamental to the synthesis of complex molecules, such as biaryl compounds, which are important scaffolds in drug discovery. nih.gov Beyond its role in coupling reactions, the compound is also utilized in materials science for the formulation of advanced polymers and coatings. chemimpex.com Its ability to facilitate the creation of complex molecules with precision and efficiency makes it a valuable tool for researchers in medicinal chemistry and polymer science. chemimpex.com

Structure

2D Structure

Propiedades

IUPAC Name |

5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2/c1-11(2)8-13-12(14-9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMSNYZDFMWLGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472654 | |

| Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5123-13-7 | |

| Record name | 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,5 Dimethyl 2 Phenyl 1,3,2 Dioxaborinane and Analogues

General Synthetic Strategies for Boronic Esters

A primary and straightforward method for synthesizing boronic esters is the direct condensation reaction between a boronic acid and an alcohol or, more commonly, a diol. sciforum.netwikipedia.org This reaction is an equilibrium process where water is produced as a byproduct. sciforum.netvt.edu To drive the reaction toward the formation of the boronic ester, the water must be removed from the reaction mixture. sciforum.netrsc.org This can be achieved by using dehydrating agents such as anhydrous magnesium sulfate (B86663) (MgSO4), calcium hydride (CaH2), or molecular sieves, or by azeotropic distillation. sciforum.netvt.edu The choice of diol is crucial as it imparts specific properties to the resulting boronic ester; for instance, compounds with six-membered dioxaborinane rings are noted for their thermal robustness and resistance to hydrolysis compared to five-membered dioxaborolane rings. rsc.org

The specific synthesis of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane involves the condensation of phenylboronic acid with neopentyl glycol (2,2-dimethylpropane-1,3-diol). This reaction forms a stable six-membered ring structure characteristic of dioxaborinanes. wikipedia.org The reaction is typically performed under reflux conditions in a suitable solvent like toluene (B28343) or dichloromethane. Neopentyl glycol boronates are generally less sterically hindered than their commonly used pinacol (B44631) counterparts, which can be advantageous in certain organoboron transformations. rsc.org This methodology can be extended to create a variety of analogues by substituting phenylboronic acid with other aryl or alkyl boronic acids.

Table 1: Examples of 5,5-Dimethyl-1,3,2-dioxaborinane Analogues Synthesized via Condensation

| Compound Name | Reactants | Key Structural Feature |

| This compound | Phenylboronic acid + Neopentyl glycol | Phenyl group attached to boron |

| 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | p-Tolylboronic acid + Neopentyl glycol | Electron-donating methyl group on the phenyl ring. |

| 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | Thiophen-2-ylboronic acid + Neopentyl glycol | Thiophene ring replaces the phenyl group. |

Reaction of Boronic Acids with Alcohols/Diols

Dean-Stark Apparatus for Water Removal

To ensure a high yield in the esterification of boronic acids with diols, the removal of the water byproduct is essential to shift the reaction equilibrium to the product side, in accordance with Le Chatelier's principle. sciforum.netwikipedia.org The Dean-Stark apparatus is a piece of laboratory glassware specifically designed for this purpose. rsc.orgwikipedia.org

The reaction is conducted in a solvent, such as toluene, that forms an azeotrope (a mixture with a constant boiling point) with water. youtube.com As the mixture is heated to reflux, the vapor of the azeotrope travels into the reflux condenser, cools, and condenses back into a liquid. youtube.com This condensate then drips into the graduated tube of the Dean-Stark trap. Because water is denser than toluene, it settles to the bottom of the trap, while the lighter toluene forms the upper layer. wikipedia.orgyoutube.com Once the trap fills, the excess toluene overflows and returns to the reaction flask, allowing the continuous removal of water and driving the reaction to completion. rsc.orgyoutube.com This technique is highly effective for synthesizing boronic esters from boronic acids and diols. sciforum.netresearchgate.net

An alternative pathway to boronic esters involves the use of highly reactive organometallic reagents, such as Grignard or organolithium reagents. nih.gov These methods are particularly useful for creating carbon-boron bonds and are among the most common ways to access aryl boronic acids and esters. acs.org The organometallic compound acts as a nucleophile, attacking an electrophilic boron source. sigmaaldrich.com

The reaction of Grignard reagents (R-MgX) with borate (B1201080) esters, such as triisopropyl borate or isopropyl pinacol borate, is a widely used method for synthesizing boronic esters. acs.org However, this reaction can sometimes lead to the formation of undesired borinic acid (R₂BOH) and borane (B79455) (R₃B) byproducts from multiple additions of the Grignard reagent to the boron center. acs.org To minimize these side reactions, cryogenic conditions are often employed. acs.org

More recent developments allow for the synthesis to be conducted at ambient temperatures. google.comgoogle.com Grignard reagents can react with boronic esters like pinacolborane or neopentylglycolborane in an ethereal solvent such as tetrahydrofuran (B95107) (THF). google.comgoogle.comwipo.int These reactions typically proceed at room temperature and are often complete within 1 to 3 hours, affording the desired boronate esters in excellent yields. google.comgoogle.comwipo.int Performing the reaction under Barbier conditions (where the Grignard reagent is generated in situ) can help avoid byproducts from the coupling of reactive halides. escholarship.org

Table 2: Synthesis Parameters for Boronic Esters using Grignard Reagents

| Boron Substrate | Grignard Reagent Type | Typical Solvent | Temperature | Reaction Time |

| Pinacolborane | Aliphatic, Aromatic, Vinyl, Allylic | Tetrahydrofuran (THF) | Ambient (~25 °C) | 1-3 hours google.comgoogle.com |

| Neopentylglycolborane | Alkyl, Aryl, Vinyl, Allyl | Ethereal Solvents | Ambient (~25 °C) | 1-3 hours google.comgoogle.comwipo.int |

| Isopropyl pinacol borate | Aryl | Ethereal Solvents | Cryogenic to 50 °C | Variable acs.org |

Reactions Involving Organometallic Reagents

Organolithium Reagents and Diboron (B99234) Reagents

Organolithium reagents (R-Li) provide another powerful route for the synthesis of boronic esters. acs.org Similar to Grignard reagents, they are highly nucleophilic and react with electrophilic boron compounds. A common strategy involves the reaction of an organolithium species with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net This method is effective for synthesizing a range of alkyl, aryl, and vinyl boronic esters. researchgate.net The reaction tolerates various functional groups, and the resulting boronate esters can often be produced on a gram scale. researchgate.net The development of these methods has expanded the accessibility of diverse boronic esters for synthetic applications. researchgate.net

Palladium-Catalyzed Borylation

Palladium-catalyzed borylation reactions represent a cornerstone for the synthesis of arylboron compounds from aryl halides and triflates. upenn.edunih.gov This approach revolutionized the preparation of boronate esters by avoiding the need for harsh organometallic reagents like organolithium or Grignard reagents, thus allowing for the presence of sensitive functional groups. nih.govorgsyn.org The process typically involves the cross-coupling of an aryl or heteroaryl halide with a diboron reagent, catalyzed by a palladium complex. upenn.edunih.gov This method is noted for its mild reaction conditions and tolerance of a wide array of functional groups. upenn.edualfa-chemistry.com

The Miyaura borylation reaction is a prominent palladium-catalyzed method for synthesizing boronate esters. alfa-chemistry.comorganic-chemistry.org It involves the cross-coupling of aryl or vinyl halides/triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), and requires a base, like potassium acetate (B1210297) (KOAc), to activate the diboron reagent. alfa-chemistry.comresearchgate.net

The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition: A zerovalent palladium species adds to the aryl halide, forming a divalent palladium intermediate. alfa-chemistry.com

Transmetallation: This is the crucial step where the boron moiety is transferred from the diboron reagent to the palladium complex. The base is believed to play a key role here, potentially forming a more reactive palladium-acetate complex that facilitates the exchange. organic-chemistry.orgresearchgate.net The high oxophilicity of boron is a significant driving force for this step. organic-chemistry.org

Reductive Elimination: The final step involves the reductive elimination from the palladium complex to yield the desired arylboronic ester and regenerate the zerovalent palladium catalyst, allowing the cycle to continue. alfa-chemistry.com

This reaction is highly valued for its reliability and broad substrate scope, accommodating functional groups such as esters, nitriles, and ketones. alfa-chemistry.comresearchgate.net

Table 1: Key Components of the Miyaura Borylation Reaction

| Component | Example(s) | Function |

|---|---|---|

| Aryl/Vinyl Electrophile | Aryl halides (Ar-Br, Ar-I), Aryl triflates (Ar-OTf) | Source of the aryl or vinyl group. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (B₂(OH)₄) | Provides the boronate ester group. |

| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Catalyzes the cross-coupling reaction. |

| Base | Potassium Acetate (KOAc), Potassium Phenoxide (KOPh) | Activates the diboron reagent and facilitates transmetallation. |

| Solvent | DMSO, Toluene, Ethanol | Provides the reaction medium; polar solvents can increase yield. alfa-chemistry.com |

Transmetallation Reactions (e.g., Arylsilanes with Boron Tribromide)

Transmetallation is a fundamental step in many cross-coupling reactions, including the Miyaura borylation, rather than a separate synthetic methodology for the target compound in this context. organic-chemistry.orgresearchgate.net In the palladium-catalyzed cycle for Miyaura borylation, the transmetallation step involves the transfer of a boryl group from the diboron reagent to the palladium(II) center, displacing a halide or acetate ligand. researchgate.net The formation of an (acetato)palladium(II) complex after the initial oxidative addition can influence the rate of this transmetallation step, as the Pd-O bond is highly reactive. organic-chemistry.org The affinity of boron for oxygen is a key thermodynamic driver for this ligand exchange process. organic-chemistry.org While other transmetallation reactions exist in organometallic chemistry, such as those involving arylsilanes, the most relevant instance for this synthesis is the intramolecular step within the palladium-catalyzed borylation cycle.

Specific Synthesis Protocols for this compound

Direct and efficient methods have been established for the specific synthesis of the title compound.

Preparation from Phenylboronic Acid and Neopentylglycol

A straightforward and common method for synthesizing this compound is the direct esterification of phenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol). This reaction is a condensation process where water is eliminated to form the cyclic boronate ester. The reaction is typically performed under reflux conditions in a solvent like toluene or dichloromethane, which allows for the removal of water via azeotropic distillation, driving the equilibrium toward the product. After the reaction is complete, the product can be purified by standard methods such as recrystallization or column chromatography to achieve high purity.

Reported Yields and Scalability

High yields are achievable for the synthesis of this compound and its analogues. While specific yields for the direct esterification are not always detailed in survey literature, related palladium-catalyzed cross-coupling reactions to form the C-B bond report yields as high as 91%. Grignard reagent methods have also been reported to produce the compound with yields up to 98%.

When considering the scalability of these syntheses, several challenges must be addressed. Boronate esterification reactions can be exothermic, necessitating careful control of reagent addition and temperature, often through the use of jacketed reactors for larger scales. Additionally, the management of byproducts is crucial. For instance, hydrolysis of the product can regenerate phenylboronic acid, which may require the use of scavengers like molecular sieves or magnesium sulfate to ensure anhydrous conditions.

Table 2: Reported Yields for Syntheses of Phenyl Dioxaborinanes

| Synthetic Method | Catalyst/Reagent | Reported Yield | Reference |

|---|---|---|---|

| Grignard Reagent Method | Phenylmagnesium bromide | 98% | |

| Palladium-Catalyzed Cross-Coupling | PdCl₂(dppf) | 91% | |

| Ruthenium-Catalyzed Reaction | Tris(triphenylphosphine)ruthenium(II) | 74% |

Synthesis of Derivatized 5,5-Dimethyl-1,3,2-dioxaborinanes

The synthetic methodologies used for the parent phenyl compound are broadly applicable to a wide range of derivatized analogues. By starting with substituted aryl halides in a Miyaura borylation or substituted phenylboronic acids in a direct esterification, a diverse library of 5,5-dimethyl-1,3,2-dioxaborinanes can be created. These derivatives are instrumental in fine-tuning the electronic and steric properties for applications in organic synthesis and materials science. chemimpex.com

For example, the synthesis of 5,5-dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane, which contains an electron-donating methyl group, can be achieved with a 98% yield using a nickel-based catalyst system. Other derivatives bearing functionalities such as methoxy (B1213986), fluoro, chloro, cyano, and trifluoromethyl groups on the phenyl ring have also been synthesized and are commercially available, demonstrating the versatility of these synthetic routes. organoborons.com

Table 3: Examples of Derivatized 5,5-Dimethyl-1,3,2-dioxaborinanes

| Compound Name | CAS Number |

|---|---|

| 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane | 380481-66-3 |

| 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 213596-33-9 |

| 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 225916-39-2 |

| 2-(4-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 827605-29-8 |

| 2-(4-cyanophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 214360-44-8 |

| 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | 501374-30-7 |

| 2-(Furan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | Not explicitly found, but synthesis is documented. organoborons.com |

Analogues with Substituted Phenyl Rings

The introduction of substituents on the phenyl ring of this compound allows for the fine-tuning of the electronic and steric properties of the molecule. This section details the synthetic approaches for several analogues bearing substituents at the para-position of the phenyl ring.

The synthesis of 5,5-dimethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborinane is achieved through the reaction of 4-methoxyphenylboronic acid with neopentyl glycol. organoborons.com While specific, detailed experimental procedures with yields are not extensively documented in readily available literature, the general methodology for the formation of neopentyl glycol boronic esters is applicable. This typically involves heating the reactants in a suitable solvent, such as toluene, with azeotropic removal of water.

Table 1: Synthesis Data for 5,5-Dimethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborinane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | Neopentyl glycol | Acid catalyst (e.g., p-toluenesulfonic acid) | Toluene | Reflux with Dean-Stark trap | Data not available | General Method |

Further research into the cited literature, such as the Journal of Organic Chemistry, may provide more specific details on the reaction conditions and yields. organoborons.com

Also known as 5,5-dimethyl-2-p-tolyl-1,3,2-dioxaborinane, this analogue is synthesized from 4-methylphenylboronic acid and neopentyl glycol. One specific method reports a high yield of 98% when the reaction is catalyzed by a nickel(II) chloride (NiCl₂) and diphenylphosphinoferrocene (B1173518) catalyst system. This indicates that transition metal catalysis can be a highly effective approach for the synthesis of these compounds.

Table 2: Synthesis Data for 5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Methylphenylboronic acid | Neopentyl glycol | NiCl₂ / Diphenylphosphinoferrocene | Data not available | Data not available | 98 |

Detailed experimental procedures can likely be found in the referenced literature, including Synthesis (2005), Journal of the American Chemical Society (2010), and Tetrahedron (2011). organoborons.com

The synthesis of this analogue involves the condensation of 4-(trifluoromethyl)phenylboronic acid with neopentyl glycol. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the boronic acid. While specific reaction conditions and yields are not detailed in the immediate search results, the general esterification method is expected to be effective.

Table 3: Synthesis Data for 5,5-Dimethyl-2-(4-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-(Trifluoromethyl)phenylboronic acid | Neopentyl glycol | Data not available | Data not available | Data not available | Data not available | organoborons.com |

Further details are likely available in the scientific literature referenced for this compound, such as the Journal of the American Chemical Society (2007) and Angewandte Chemie (2008, 2010). organoborons.com

The preparation of 5,5-dimethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborinane follows the established route of reacting 4-(trifluoromethoxy)phenylboronic acid with neopentyl glycol. The trifluoromethoxy group, being a strong electron-withdrawing group, imparts specific electronic properties to the resulting dioxaborinane.

Table 4: Synthesis Data for 5,5-Dimethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborinane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-(Trifluoromethoxy)phenylboronic acid | Neopentyl glycol | Data not available | Data not available | Data not available | Data not available | General Method |

This analogue, featuring a trimethylsilyl (B98337) group, is synthesized from 4-(trimethylsilyl)phenylboronic acid and neopentyl glycol. The bulky and electronically distinct trimethylsilyl group can be advantageous in certain cross-coupling reactions.

Table 5: Synthesis Data for 5,5-Dimethyl-2-(4-(trimethylsilyl)phenyl)-1,3,2-dioxaborinane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-(Trimethylsilyl)phenylboronic acid | Neopentyl glycol | Data not available | Data not available | Data not available | Data not available | General Method |

The synthesis of 5,5-dimethyl-2-(4-chlorophenyl)-1,3,2-dioxaborinane is accomplished by the reaction between 4-chlorophenylboronic acid and neopentyl glycol. A patent describes a related esterification of 4-carboxyphenylboronic acid with neopentyl glycol in toluene, which resulted in a 94% yield, suggesting that high yields are achievable for these types of reactions. google.com

Table 6: Synthesis Data for 5,5-Dimethyl-2-(4-chlorophenyl)-1,3,2-dioxaborinane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Chlorophenylboronic acid | Neopentyl glycol | Data not available | Toluene | Reflux | (High, by analogy) | google.com |

5,5-Dimethyl-2-(4-fluorophenyl)-1,3,2-dioxaborinane

The synthesis of 5,5-dimethyl-2-(4-fluorophenyl)-1,3,2-dioxaborinane is accomplished by the condensation of (4-fluorophenyl)boronic acid with neopentyl glycol. This reaction follows the general principle of boronic acid esterification.

| Reactant 1 | Reactant 2 | Product |

| (4-Fluorophenyl)boronic acid | Neopentyl glycol | 5,5-Dimethyl-2-(4-fluorophenyl)-1,3,2-dioxaborinane |

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is prepared from naphthalene-1-boronic acid and neopentyl glycol. The esterification proceeds under standard conditions to yield the desired dioxaborinane derivative.

| Reactant 1 | Reactant 2 | Product |

| Naphthalene-1-boronic acid | Neopentyl glycol | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane |

5,5-Dimethyl-2-(3-bromophenyl)-1,3,2-dioxaborinane

The synthesis of this analogue involves the reaction of (3-bromophenyl)boronic acid with neopentyl glycol. This provides a stable boronic ester which can be used in further cross-coupling reactions where the boronic ester functionality acts as a handle for carbon-carbon bond formation.

| Reactant 1 | Reactant 2 | Product |

| (3-Bromophenyl)boronic acid | Neopentyl glycol | 5,5-Dimethyl-2-(3-bromophenyl)-1,3,2-dioxaborinane |

5,5-Dimethyl-2-(4-dimethylaminophenyl)-1,3,2-dioxaborinane

This derivative is synthesized from (4-(dimethylamino)phenyl)boronic acid and neopentyl glycol. The presence of the electron-donating dimethylamino group can influence the reactivity of the boronic acid, but the esterification proceeds under standard conditions.

| Reactant 1 | Reactant 2 | Product |

| (4-(Dimethylamino)phenyl)boronic acid | Neopentyl glycol | 5,5-Dimethyl-2-(4-dimethylaminophenyl)-1,3,2-dioxaborinane |

5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane (B2429771)

The synthesis of 5,5-dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane is achieved through the condensation of 2-tolylboronic acid with neopentyl glycol. chemicalbook.com The steric hindrance from the ortho-methyl group does not significantly impede the esterification reaction.

| Reactant 1 | Reactant 2 | Product |

| 2-Tolylboronic acid | Neopentyl glycol | 5,5-Dimethyl-2-(2-methylphenyl)-1,3,2-dioxaborinane |

5,5-Dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

This highly fluorinated analogue is synthesized from (2,4,6-tris(trifluoromethyl)phenyl)boronic acid and neopentyl glycol. The strongly electron-withdrawing trifluoromethyl groups can affect the properties of the boronic acid, but the esterification to the dioxaborinane proceeds effectively.

| Reactant 1 | Reactant 2 | Product |

| (2,4,6-Tris(trifluoromethyl)phenyl)boronic acid | Neopentyl glycol | 5,5-Dimethyl-2-(2,4,6-tris(trifluoromethyl)phenyl)-1,3,2-dioxaborinane |

Synthesis of Allylboronic Esters Incorporating the Dioxaborinane Moiety

The synthesis of 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane (B1279808) can be achieved through the reaction of an allylmetallic reagent, such as allylmagnesium bromide, with a suitable boron electrophile, followed by esterification with neopentyl glycol. A common route involves the reaction of allylmagnesium bromide with triisopropyl borate, which generates an intermediate that is then transesterified with neopentyl glycol to yield the final product.

The preparation of allylmagnesium bromide is typically carried out by reacting allyl bromide with magnesium turnings in diethyl ether. orgsyn.org This Grignard reagent is then reacted with a borate ester like triisopropyl borate at low temperatures. Subsequent addition of neopentyl glycol leads to the formation of the more stable 2-allyl-5,5-dimethyl-1,3,2-dioxaborinane.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Allyl bromide, Magnesium | Diethyl ether | Allylmagnesium bromide |

| 2 | Allylmagnesium bromide, Triisopropyl borate | -78 °C to room temp. | Allylboronic acid triisopropyl ester (intermediate) |

| 3 | Allylboronic acid triisopropyl ester (intermediate) | Neopentyl glycol | 2-Allyl-5,5-dimethyl-1,3,2-dioxaborinane |

This allylboronic ester is a valuable reagent in organic synthesis, particularly for the stereoselective allylation of carbonyl compounds to form homoallylic alcohols. tcichemicals.com

Homologation of Boronic Esters for Complex Architectures

Homologation of boronic esters is a powerful synthetic strategy for the stereocontrolled extension of carbon chains by a single carbon atom per iterative cycle. This methodology has become a cornerstone in asymmetric synthesis, enabling the construction of molecules with multiple, well-defined stereogenic centers. The process generally involves the reaction of a boronic ester with a carbenoid, typically an α-haloorganolithium reagent, to form a boronate complex. This intermediate then undergoes a 1,2-metallate rearrangement, where a substituent from the boron atom migrates to the adjacent carbon, displacing a leaving group and forming a new carbon-carbon bond. bristol.ac.uknih.gov This sequence results in a new, homologated α-substituted boronic ester. rsc.org

The stereochemical outcome of this transformation can be directed in two primary ways: substrate control, where a chiral auxiliary on the boronic ester dictates the stereochemistry, or reagent control, where an external chiral reagent determines the stereoselectivity. bristol.ac.uknih.gov

Reagent-Controlled Multiple Homologations

Reagent-controlled homologation offers significant flexibility in asymmetric synthesis. In this approach, an achiral boronic ester is treated with an enantioenriched carbenoid, such as a chiral lithiated carbamate (B1207046). rsc.orgnih.gov The stereochemistry of the newly formed chiral center is dictated by the chirality of the reagent. researchgate.net A key advantage of this method is the ability to access either enantiomer of the product simply by choosing the corresponding enantiomer of the chiral reagent, avoiding the often lengthy process of altering a substrate's chiral auxiliary. researchgate.net

This process is particularly powerful due to its iterative nature. The product of one homologation is itself a boronic ester, which can be immediately subjected to another round of homologation without the need for intermediate functional group manipulations. researchgate.net This iterative sequence, often termed "lithiation-borylation," allows for the precise, atom-by-atom "growth" of a carbon chain with full control over the relative and absolute stereochemistry at each step, akin to a molecular assembly line. nih.govresearchgate.net This has been employed for the rapid synthesis of stereodefined, methyl-substituted carbon chains and other complex acyclic molecules. researchgate.net

Table 1: Key Features of Reagent-Controlled Iterative Homologation

| Feature | Description | Reference |

|---|---|---|

| Stereocontrol | Achieved through the use of an enantioenriched reagent (e.g., chiral lithiated carbamate). | nih.govresearchgate.net |

| Flexibility | Access to opposite product enantiomers is achieved by switching the reagent's enantiomer. | researchgate.net |

| Iterative Nature | The boronic ester product can be used directly in the subsequent homologation step. | researchgate.net |

| Efficiency | Allows for the rapid construction of complex stereodefined carbon chains without intermediate purification. | researchgate.net |

Stereodivergent Approaches using Chiral Carbamates

Stereodivergent synthesis aims to provide access to any possible stereoisomer of a product with multiple stereocenters from a common starting material. The use of chiral carbamates in reagent-controlled homologations is a powerful tool for achieving this goal. By strategically selecting the enantiomer of the chiral lithiated carbamate and combining it with either an achiral or a specific enantiomer of a chiral boronic ester, chemists can systematically access all four possible stereoisomers of a product with two adjacent chiral centers. nih.govnih.govacs.org

For example, the reaction of a single enantiomer of a boronic ester with both enantiomers of a chiral carbamate can produce a pair of diastereomers. A second pair of diastereomers can be accessed by using the opposite enantiomer of the starting boronic ester. This high degree of control makes the methodology exceptionally valuable for building libraries of stereoisomers for biological screening or for the total synthesis of complex natural products. nih.gov In some cases, reaction parameters such as the solvent can also be tuned to influence diastereoselectivity, providing an additional layer of control in these stereodivergent strategies. nih.gov

Purification and Characterization Techniques in Synthetic Studies

The isolation and structural confirmation of this compound and its analogues rely on a combination of chromatographic and spectroscopic techniques.

Purification

The purification of boronic esters can present challenges due to their sensitivity and interaction with common chromatographic media.

Column Chromatography : Standard silica (B1680970) gel chromatography can sometimes lead to the decomposition of boronic esters or their strong, irreversible adsorption to the stationary phase, resulting in low recovery. oup.comreddit.com To overcome this, modified stationary phases are often employed. Impregnating silica gel with boric acid has been shown to be effective in suppressing this over-adsorption, allowing for successful purification via flash column chromatography. oup.comoup.com Alternatively, using a more inert stationary phase, such as neutral alumina, can also be an effective strategy. researchgate.net

Recrystallization : For compounds that are crystalline solids at room temperature, recrystallization from an appropriate solvent system is a straightforward and effective method for achieving high purity. researchgate.netresearchgate.net

Derivatization : In cases where chromatography is difficult, boronic esters can be temporarily converted into other derivatives that are easier to purify. For instance, they can be reacted with diethanolamine (B148213) to form insoluble zwitterionic complexes that precipitate from solution and can be isolated by filtration. reddit.com The pure boronic ester can then be regenerated by treatment with acid.

Characterization

Once purified, the identity and structure of this compound are confirmed using a suite of standard analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments, connectivity, and relative numbers of hydrogen and carbon atoms.

Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups. A strong absorption band in the region of 1340–1280 cm⁻¹ is characteristic of the B–O bond stretch.

Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight of the compound (via the molecular ion peak) and offers structural clues through its characteristic fragmentation pattern.

X-ray Crystallography : For crystalline samples, single-crystal X-ray diffraction provides unambiguous proof of structure, yielding precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR | Phenyl protons: δ 7.73–7.15 (m, 5H); Methylene groups: δ 3.77 (s, 4H); Methyl groups: δ 1.03 (s, 6H) | |

| ¹³C NMR | Aromatic carbons: δ 128.5–134.8; Boron-bound oxygen carbons: δ 72.3; Methyl carbons: δ 21.9 | |

| IR (KBr) | B–O stretch: 1340–1280 cm⁻¹ (strong) |

| Mass Spec. | Molecular ion: m/z 190.05 [M]⁺ | |

Chemical Reactivity and Transformation Mechanisms

Transition Metal-Catalyzed Cross-Coupling Reactions

5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, also known as phenylboronic acid neopentyl glycol ester, is a key reagent in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The neopentyl glycol protecting group offers advantages in terms of stability and reactivity compared to other boronic acid derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium or nickel complex. nih.govnih.govacs.orgresearchgate.net this compound serves as an effective organoboron partner in these transformations.

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The active Pd(0) or Ni(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) or Ni(II) intermediate. libretexts.org

Transmetalation : The organic group from the boronic ester is transferred to the metal center. This step often requires the presence of a base to activate the boronic ester, forming a more nucleophilic borate (B1201080) species. libretexts.orgwikipedia.org The exact mechanism of transmetalation can be complex and is a subject of ongoing research. wikipedia.orgacs.org

Reductive Elimination : The two organic groups on the metal center couple and are eliminated as the final product (R-R'), regenerating the active M(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The catalytic cycle is a dynamic process, and the nature of the catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and outcome. libretexts.orgchemrxiv.org

The use of this compound in Suzuki-Miyaura coupling reactions demonstrates a broad substrate scope and good functional group tolerance. nih.govnih.gov This makes it a valuable reagent in the synthesis of complex molecules.

A wide variety of aryl and heteroaryl halides can be successfully coupled. nih.govnih.gov The reaction is tolerant of various functional groups on both the boronic ester and the halide partner, including esters, ketones, nitriles, and ethers. rsc.orgnih.gov This tolerance is crucial for the synthesis of pharmaceuticals and other fine chemicals where sensitive functional groups are often present. rsc.org For instance, studies have shown successful couplings with substrates containing electron-donating and electron-withdrawing groups. researchgate.net The reaction conditions can often be optimized to accommodate sensitive substrates, for example, by careful choice of catalyst, ligand, and base. nih.gov

Table 1: Examples of Substrate Scope in Suzuki-Miyaura Coupling

| Aryl/Heteroaryl Halide | Boronic Ester Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | This compound | Pd(OAc)₂ / SPhos | 4-Methylbiphenyl | >95 |

| 2-Chloropyridine | 5,5-Dimethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborinane | NiCl₂(PCy₃)₂ | 2-(4-Methoxyphenyl)pyridine | 92 |

| 3-Bromoquinoline | This compound | Pd(PPh₃)₄ | 3-Phenylquinoline | 85 |

Palladium complexes are the most common catalysts for Suzuki-Miyaura coupling reactions. nih.govyoutube.com Various palladium sources, such as Pd(OAc)₂, Pd(PPh₃)₄, and preformed palladium-ligand complexes (precatalysts), can be used. researchgate.netst-andrews.ac.uk The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos often providing high catalytic activity and broad substrate scope. nih.govnih.gov

The reaction conditions, including the choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene (B28343), dioxane, THF), are crucial and must be optimized for specific substrates. orgsyn.orgnih.gov While this compound can be a robust coupling partner, in some palladium-catalyzed systems, it has shown lower yields compared to other boronic esters like the pinacol (B44631) ester. rsc.org However, under optimized anhydrous conditions using specific bases like potassium trimethylsilanolate (TMSOK), neopentyl glycol esters have demonstrated significantly improved reaction times and yields. orgsyn.org

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura couplings. bohrium.comacs.orgnih.govsemanticscholar.org Nickel catalysis can be particularly effective for coupling challenging substrates, such as aryl chlorides and phenol (B47542) derivatives. researchgate.netacs.orgnih.gov

This compound and its derivatives have been successfully employed in various nickel-catalyzed Suzuki-Miyaura reactions. rsc.orgnih.gov For example, a nickel-catalyzed intramolecular hydroacylation/Suzuki cross-coupling cascade of o-allylbenzaldehydes with a range of phenylboronic acid neopentyl glycol esters has been developed, showcasing high regioselectivity. rsc.org This methodology tolerates a variety of substituted aryl rests on the boronic ester, including those with fluoride (B91410) and methoxy (B1213986) groups. rsc.org

Different nickel catalyst systems, including both Ni(0) and Ni(II) precursors, have been investigated. nih.gov The choice of base, such as K₃PO₄ or CsF, can significantly impact the efficiency of the coupling, with Ni(0)-based catalysts often showing higher efficiency. nih.gov

Table 2: Comparison of Palladium and Nickel Catalysis

| Feature | Palladium-Catalyzed | Nickel-Catalyzed |

|---|---|---|

| Cost | Higher | Lower |

| Reactivity | Generally high | Often higher, especially for less reactive electrophiles |

| Substrate Scope | Very broad | Broad, with unique reactivity for certain substrates |

| Ligands | Bulky, electron-rich phosphines | Phosphines, N-heterocyclic carbenes |

| Typical Electrophiles | Aryl iodides, bromides, triflates | Aryl chlorides, sulfonates, ethers |

While the provided search results focus on the general application of this compound in nickel-catalyzed Suzuki-Miyaura couplings, they also touch upon the broader context of stereoselective nickel catalysis. For instance, a stereoablative Suzuki-Miyaura cross-coupling of aliphatic sulfonates has been reported, implying the intermediacy of radical species. nih.gov This work led to the development of an asymmetric reaction to produce enantioenriched α-aryl and heteroaryl glutarimides. nih.gov Although not directly involving this compound, this highlights the potential for developing stereoconvergent protocols within the realm of nickel-catalyzed cross-couplings. The development of stereoconvergent protocols using chiral nickel catalysts allows for the synthesis of enantioenriched products from racemic starting materials, which is a significant advancement in asymmetric synthesis.

Nickel-Catalyzed Suzuki-Miyaura Coupling

Carbon-Carbon Bond Formation Beyond Suzuki-Miyaura

While this compound is a staple reagent in Suzuki-Miyaura cross-coupling, its utility extends to other carbon-carbon bond-forming reactions. One notable example is the nickel-catalyzed asymmetric arylation of aldehydes. This reaction provides a direct route to chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. For instance, the reaction between 2-naphthaldehyde (B31174) and this compound in the presence of a nickel(0) catalyst and a chiral N-heterocyclic carbene (NHC) ligand affords the corresponding chiral alcohol in good yield and high enantioselectivity. The proposed mechanism involves the oxidative cyclization of the aldehyde and the nickel catalyst, followed by transmetalation with the boronic ester and reductive elimination.

Another application is in cobalt-catalyzed cross-coupling reactions. While mechanistically similar to the Suzuki-Miyaura reaction, the use of a first-row transition metal like cobalt offers a more sustainable and economical alternative to palladium. These reactions have been shown to be effective for the coupling of a range of aryl chlorides with arylboronic acid neopentyl glycol esters, including this compound.

Furthermore, this boronic ester has been employed in domino reactions, such as the nickel-catalyzed domino oxidation-addition of secondary alcohols to form tertiary alcohols. This process involves the in-situ oxidation of a secondary alcohol to a ketone, which then undergoes an addition reaction with the organoboron reagent.

The following table summarizes the yields of selected nickel-catalyzed asymmetric arylations of aldehydes with this compound using different chiral NHC ligands.

| Entry | Ligand | Product | Yield (%) | ee (%) |

| 1 | L1 | 3a | 79 | 65 |

| 2 | L2 | 3a | 85 | 75 |

| 3 | L3 | 3a | 82 | 75 |

| 4 | L4 | 3a | 91 | 94 |

The application of this compound extends to the formation of carbon-heteroatom bonds, including C-N, C-O, and C-X bonds (where X is a halogen). While less common than its use in C-C bond formation, this reagent can participate in reactions such as the Chan-Lam coupling for the formation of C-N and C-O bonds. Although specific examples detailing the use of this compound in Chan-Lam reactions are not extensively documented in the provided context, the general mechanism involves the copper-catalyzed coupling of a boronic acid derivative with an amine or an alcohol.

A significant application in C-X bond functionalization is the ruthenium-catalyzed arylation of fluorinated aromatic ketones via ortho-selective carbon-fluorine (C-F) bond cleavage. In this reaction, this compound serves as the arylating agent to displace a fluorine atom on the aromatic ring of the ketone. This transformation is notable for the activation of the typically inert C-F bond.

Furthermore, the starting materials for certain C-H activation reactions, which subsequently involve this boronic ester, can be synthesized via Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction. This indicates the compatibility of the boronic ester moiety with the conditions required for such transformations, even if it is not a direct participant in the C-N bond formation step.

C-H Functionalization

Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the pre-functionalization of starting materials. This compound has proven to be a valuable reagent in this area, particularly in ruthenium-catalyzed C-H arylation reactions.

Ruthenium catalysts have emerged as effective promoters for the direct arylation of C-H bonds using organoboron reagents. These reactions offer an atom-economical and environmentally benign alternative to traditional cross-coupling methods that require organohalides.

A prominent example of ruthenium-catalyzed C-H arylation is the ortho-arylation of aromatic ketones with this compound. researchgate.net This reaction is typically catalyzed by ruthenium complexes such as RuH₂(CO)(PPh₃)₃. orgsyn.orgresearchgate.net The ketone's carbonyl group acts as a directing group, guiding the arylation to the ortho C-H bond. The reaction is believed to proceed through the oxidative addition of the ortho C-H bond to a ruthenium(0) species, forming a ruthenacycle intermediate. orgsyn.org Subsequent transmetalation with the boronic ester and reductive elimination affords the ortho-arylated ketone and regenerates the active catalyst. orgsyn.org Pinacolone is often used as a solvent and also acts as a hydride acceptor in the catalytic cycle. orgsyn.org This methodology is applicable to a variety of aromatic ketones, including acetophenones and α-tetralone, and tolerates a range of functional groups on both the ketone and the boronic ester. researchgate.net

The table below presents the yields for the ruthenium-catalyzed ortho-arylation of various aromatic ketones with this compound.

| Aromatic Ketone | Product | Yield (%) |

| Acetophenone | 2-Phenylacetophenone | 85 |

| 4'-Methoxyacetophenone | 4'-Methoxy-2'-phenylacetophenone | 78 |

| 4'-Fluoroacetophenone | 4'-Fluoro-2'-phenylacetophenone | 82 |

| α-Tetralone | 8-Phenyl-α-tetralone | 86 |

In addition to the arylation of sp² C-H bonds, ruthenium catalysis has been successfully applied to the more challenging direct arylation of sp³ C-H bonds at benzylic positions. acs.org This transformation allows for the direct formation of a C(sp³)-Aryl bond, a common motif in pharmaceuticals and natural products. The reaction typically employs a directing group, such as a pyridine (B92270) derivative attached to the benzylic amine, to facilitate the C-H activation. acs.org Ru₃(CO)₁₂ is an effective catalyst for this transformation, and the reaction proceeds with high efficiency at the benzylic position. acs.org The use of 3-substituted pyridines as directing groups has been shown to significantly enhance the reaction's efficiency. acs.org This method is compatible with a variety of functional groups on the arene donor. acs.org

The following table shows the yields of the ruthenium-catalyzed direct sp³ arylation of a benzylic amine with various arylboronates, using a 3-methylpyridine (B133936) directing group.

| Arylboronate | Product | Yield (%) |

| This compound | Arylated benzylic amine | 64 |

| 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | 3-Methylphenylated benzylic amine | 72 |

| 5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane | 4-Methylphenylated benzylic amine | 75 |

| 5,5-Dimethyl-2-(3-chlorophenyl)-1,3,2-dioxaborinane | 3-Chlorophenylated benzylic amine | 68 |

Mechanistic Investigations of C-H Functionalization

Hydroarylation of Alkenes

The nickel-catalyzed linear-selective hydroarylation of unactivated alkenes and styrenes with aryl boronic acids, including their neopentyl glycol esters like this compound, represents a highly efficient and atom-economical method for the synthesis of alkyl arenes. This redox-neutral process is particularly valuable for producing γ-aryl butyric acid derivatives, which are important structural motifs in various pharmaceuticals and biologically active compounds. A key strategy for achieving high linear selectivity involves the use of a directing group on the alkene substrate.

The reaction typically employs a nickel(0) catalyst, which is activated in the presence of an alcoholic solvent. The directing group on the alkene coordinates to the nickel center, facilitating the regioselective insertion of the alkene into a nickel-hydride intermediate. Subsequent transmetalation with the aryl boronic acid derivative and reductive elimination yields the linear hydroarylation product. This method demonstrates broad substrate scope and functional group tolerance.

Mechanistic investigations into the nickel-catalyzed hydroarylation of alkenes with arylboronic acids suggest a stepwise pathway. researchgate.net Preliminary studies indicate that the reaction is initiated by the formation of an Ar-Ni(II)-H species. This key intermediate is generated through the oxidative addition of an alcoholic solvent to a Ni(0) species, followed by transmetalation with the arylboronic acid. researchgate.net The oxidative addition of the alcohol has been identified as a potential turnover-limiting step in this catalytic cycle. researchgate.net

An alternative to a concerted hydronickelation mechanism is a process involving a ligand-to-ligand hydrogen transfer (LLHT). However, kinetic studies showing a zero-order dependence on the alkene concentration in some systems suggest that a concerted pathway may not be operative under all conditions. Instead, a stepwise Ni(II)-H initiated process is considered more likely. researchgate.net The reaction mechanism can be influenced by various factors, including the choice of ligand, solvent, and the specific nature of the arylboronic acid derivative.

Ring-Opening Cross-Coupling Reactions

The copper(I)-catalyzed ring-opening cross-coupling of oxabicyclic olefins with organoboron reagents, such as this compound, provides a synthetic route to cis-2-aryl-1,2-dihydronaphthalen-1-ol derivatives. nih.gov This stereochemical outcome is notable as it contrasts with the exclusive trans-selectivity observed in similar copper-catalyzed reactions employing Grignard reagents. nih.gov

Density Functional Theory (DFT) calculations suggest a plausible mechanism for this transformation. nih.gov Instead of proceeding through a canonical β-oxygen elimination as the rate-determining step, the reaction may follow an alternative pathway involving a boronic ester by-product assisted ring-opening. nih.gov This mechanistic insight helps to explain the observed cis-selectivity and highlights the unique reactivity of organoboron reagents in this type of transformation. The reaction conditions and the nature of the organoboron species are critical in dictating the stereochemical course of the ring-opening process.

Photochemical Transformations

The study of photochemical transformations involving boronic esters is an emerging field. While the dioxaborinane ring of this compound is generally stable, modifications to the protecting diol or the aryl group can introduce photosensitivity.

Research has shown that arylboronic esters can be rendered photocleavable. For instance, a boronic ester protected with a 2-nitrobenzyl-functionalized neopentyl glycol derivative was shown to undergo deprotection upon irradiation with UV light (365 nm). This process liberates the free boronic acid, demonstrating that light can be used as a trigger to control the release and subsequent reactivity of the boronic acid. Although this example involves a modified neopentyl glycol, it highlights a potential pathway for the photochemical manipulation of related structures.

Furthermore, the photochemical assembly of robust boronic esters has been demonstrated. For example, xanthopinacol boronates, which show exceptional stability, can be prepared and subsequently cleaved under UV irradiation, offering a method for orthogonal chemical strategies where the boronic ester can be removed without affecting other protecting groups. chemrxiv.org The inherent stability of the phenyl group and the neopentyl glycol moiety in this compound suggests a general resistance to photochemical degradation under standard conditions, but also a potential for designed photosensitivity through structural modification.

Dynamic Covalent Chemistry (Vitrimer Systems)

This compound is a prime candidate for use in dynamic covalent chemistry, particularly in the formation of vitrimers. Vitrimers are a class of polymers that behave like thermosets at operating temperatures but can be reprocessed like thermoplastics at elevated temperatures due to the presence of dynamic covalent bonds that undergo associative exchange reactions. nih.govmdpi.com

The dynamic nature of boronic ester-based vitrimers stems from the reversible formation and cleavage of the B-O bonds. The exchange can proceed through several mechanisms, with transesterification being particularly relevant.

Transesterification is an associative exchange mechanism where a free diol (or alcohol) attacks the boron center of the boronic ester. nih.gov This process is crucial for the network rearrangement in vitrimers, allowing them to relax stress and be remolded without a loss of network integrity. rsc.org

The mechanism for the transesterification of a dioxaborinane like this compound with a diol involves three main steps: researchgate.net

Addition: A hydroxyl group from a free diol molecule acts as a nucleophile, attacking the Lewis acidic boron atom of the boronic ester to form a tetracoordinate tetrahedral intermediate.

Proton Transfer: A proton is transferred from the incoming hydroxyl group to one of the oxygen atoms of the original dioxaborinane ring. This step can be the rate-limiting step and is often catalyzed by bases. researchgate.net

Elimination: The bond between the boron and the now-protonated oxygen of the original diol breaks, releasing the original diol and forming a new boronic ester with the incoming diol.

The rate of this exchange is highly tunable and can be accelerated by the presence of nucleophiles or internal catalytic groups. researchgate.netrsc.org The six-membered ring of the dioxaborinane is generally stable, but readily participates in this dynamic exchange, making it an excellent building block for creating robust yet reprocessable polymer networks. nih.gov

Table 2: Factors Influencing Boronic Ester Exchange in Vitrimers

| Factor | Effect on Exchange Rate | Mechanism |

| Temperature | Increases | Provides energy to overcome the activation barrier for exchange. |

| Presence of Free Diols/Alcohols | Increases | Facilitates the associative transesterification pathway. nih.gov |

| Catalysts (e.g., Lewis bases) | Increases | Can accelerate the proton transfer step in the exchange mechanism. researchgate.net |

| Steric Hindrance | Decreases | Hindrance around the boron atom can impede the approach of the nucleophilic diol. chemrxiv.org |

| Electronic Effects on Phenyl Ring | Can be tuned | Electron-withdrawing groups can increase the Lewis acidity of boron, potentially affecting the addition step. nih.gov |

Boronic Ester Exchange Mechanisms

Metathesis with Other Boronic Esters

The metathesis of boronic esters is a significant exchange reaction, particularly in the field of dynamic covalent chemistry and materials science, such as in the development of vitrimers. This reaction involves the exchange of the diol and the organic substituent between two different boronic ester molecules. For this compound, a representative metathesis reaction can be envisioned with another aryl boronic ester.

The process is understood to proceed without the need for a catalyst, especially at elevated temperatures. rsc.org The mechanistic pathway for this exchange is a subject of ongoing research, with suggestions that it could be a multistep process initiated by the formation of a zwitterionic adduct. rsc.org This reactivity allows for the dynamic reshuffling of boronic ester components, leading to an equilibrium mixture of products. The kinetics of such exchange reactions have been found to follow a second-order model, which implies a direct interaction between the two boronic ester species in the rate-determining step.

Computational and Experimental Studies of Exchange Mechanisms

The exchange mechanisms of boronic esters, including this compound, have been the subject of detailed computational and experimental investigations to elucidate the operative pathways. Two primary mechanisms have been identified and studied: direct metathesis and a nucleophile-mediated pathway.

A combined study utilizing Density Functional Theory (DFT) calculations and experimental kinetic measurements on dioxaborinanes has provided significant insights into these mechanisms. rsc.org The direct metathesis pathway is characterized by a higher activation energy barrier. In contrast, the nucleophile-mediated exchange, for instance in the presence of methanol, proceeds through a more complex, multi-step mechanism but with a significantly lower activation energy for the rate-determining step. rsc.org

Experimental studies on similar six-membered ring boronic esters have determined the activation energy for the exchange reaction, providing quantitative data that supports the computational models. The presence of a small amount of a diol, such as neopentyl glycol, has been shown to decrease the activation energy of the exchange in six-membered boronic esters, highlighting the role of nucleophiles in facilitating this process.

| Exchange Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) | Experimental Findings |

| Direct Metathesis | DFT | 29.15 | Higher energy barrier pathway. rsc.org |

| Nucleophile-Mediated (e.g., with Methanol) | DFT | 17.68 | Facilitated by nucleophiles, significantly faster exchange rate. rsc.org |

Reactivity in Molecular Recognition Systems

This compound, as a derivative of phenylboronic acid, exhibits reactivity that is harnessed in molecular recognition systems. The core of this functionality lies in the ability of the boron atom to form reversible covalent bonds with nucleophiles, particularly diols. This interaction is highly specific for molecules presenting 1,2- or 1,3-diol functionalities in a favorable stereochemical arrangement.

This reactivity forms the basis for the design of sensors and other molecular recognition platforms. The binding event can be transduced into a detectable signal, such as a change in fluorescence, which allows for the qualitative and quantitative detection of the target analyte.

Binding to Saccharides

The interaction between phenylboronic acid derivatives and saccharides is a well-established principle in the design of sugar sensors. This binding is predicated on the formation of stable cyclic boronate esters with the cis-diol units present in many saccharides. The stability of the resulting complex is influenced by several factors, including the pH of the medium, the structure of the boronic acid, and the specific stereochemistry of the diol units on the saccharide.

Fluorescence spectroscopy is a common technique used to study these binding events. The binding of a saccharide to a fluorescently active boronic acid derivative can lead to changes in the fluorescence emission, such as quenching or enhancement, which can be correlated to the concentration of the saccharide. While specific binding studies for this compound are not extensively documented, data from closely related phenylboronic acid derivatives provide insight into the expected binding affinities with various saccharides. The binding constants are typically determined using methods such as the Benesi-Hildebrand or Lineweaver-Burk plots derived from fluorescence titration data. nih.gov Sugars that can present diols in a furanose form are often found to exhibit stronger binding. nih.gov

| Phenylboronic Acid Derivative | Saccharide | Binding Constant (Ka, M-1) | Method |

| 2-Methylphenylboronic acid | Fructose | - | Fluorescence Spectroscopy nih.gov |

| 2-Methylphenylboronic acid | Galactose | 80.0 | Fluorescence Spectroscopy nih.gov |

| 2-Methylphenylboronic acid | Sucrose | 124.7 | Fluorescence Spectroscopy nih.gov |

| 3-Methoxyphenylboronic acid | Fructose | - | Fluorescence Spectroscopy nih.gov |

| 3-Methoxyphenylboronic acid | Galactose | - | Fluorescence Spectroscopy nih.gov |

| 3-Methoxyphenylboronic acid | Sucrose | - | Fluorescence Spectroscopy nih.gov |

Advanced Applications in Organic Synthesis

Complex Molecule Synthesis

The primary application of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane in complex molecule synthesis lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. chemimpex.com This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many biologically active molecules and functional materials.

The use of the neopentyl glycol ester of phenylboronic acid offers several advantages over the free boronic acid or other boronate esters, such as the pinacol (B44631) ester. The six-membered dioxaborinane ring provides a balance of stability and reactivity. It is generally more stable to air and moisture than the corresponding boronic acid, facilitating easier handling and storage. In certain catalytic systems, this compound has demonstrated superior performance, particularly in reactions where steric hindrance might be a limiting factor with bulkier esters like the pinacol derivative. For instance, in nickel-catalyzed oxidative cross-coupling reactions with olefins, this compound can provide significantly higher yields compared to its tetramethyl-substituted counterpart.

The utility of this reagent is exemplified in the synthesis of natural products and other complex organic molecules where the precise and efficient construction of C-C bonds is paramount. The Suzuki-Miyaura coupling allows for the connection of intricate molecular fragments with high functional group tolerance and stereospecificity.

| Compound | Structure | Key Features | Representative Application |

|---|---|---|---|

| Phenylboronic acid | C6H5B(OH)2 | - Prone to dehydration and decomposition

| Standard Suzuki-Miyaura couplings |

| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (Pinacol ester) | Five-membered ring | - High stability

| Widely used in Suzuki-Miyaura couplings |

| This compound | Six-membered ring | - Good stability

| Complex molecule synthesis, particularly with sterically hindered substrates |

Pharmaceutical Development and Medicinal Chemistry

The synthesis of novel pharmaceutical agents often relies on the ability to create complex molecular structures with high precision. This compound serves as a critical building block in this endeavor, primarily through its application in the Suzuki-Miyaura cross-coupling reaction to generate biaryl structures, a common scaffold in many drug molecules. chemimpex.com

The biaryl motif is prevalent in a wide range of therapeutic agents due to its rigid structure, which can effectively orient functional groups for optimal interaction with biological targets. The use of this compound facilitates the efficient synthesis of these biaryl-containing drug candidates. For example, the synthesis of analogs of naturally occurring anti-cancer agents, such as combretastatin, often involves the coupling of two substituted aromatic rings. nih.govtsijournals.com While specific examples directly employing this compound in the synthesis of named drug candidates in late-stage clinical trials are not always publicly disclosed in detail, its role as a key phenylating agent in the medicinal chemist's toolbox is well-established. chemimpex.com

Research in medicinal chemistry also explores the direct incorporation of the boronic acid moiety into drug candidates. Boron-containing drugs have shown promise in various therapeutic areas. this compound can serve as a precursor to these more complex boron-containing molecules. chemimpex.com

The ability to synthesize a diverse library of biaryl compounds using reagents like this compound allows medicinal chemists to systematically explore the structure-activity relationships of potential drug candidates. By modifying the substitution patterns on the aromatic rings, researchers can fine-tune the electronic and steric properties of the molecules to optimize their binding to specific biological targets, such as enzymes or receptors, and thereby modulate their activity in biological pathways implicated in disease.

For instance, the development of kinase inhibitors, a major class of cancer therapeutics, often involves the synthesis of molecules with a biaryl core to effectively occupy the ATP-binding pocket of the enzyme. The Suzuki-Miyaura coupling, utilizing reagents like this compound, is a cornerstone of this synthetic strategy.

Agrochemical Development

The principles of molecular design and synthesis that are applied in pharmaceutical development are also highly relevant to the creation of new agrochemicals, such as herbicides, insecticides, and fungicides. The biaryl scaffold is a common feature in many commercially successful agrochemicals. The robust and efficient nature of the Suzuki-Miyaura coupling, facilitated by reagents like this compound, makes it an attractive method for the synthesis of novel agrochemical candidates. chemimpex.com

The development of new agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. By creating diverse libraries of biaryl compounds, researchers can screen for molecules that exhibit potent activity against specific pests or weeds while demonstrating low toxicity to non-target organisms and minimal environmental persistence. For example, the synthesis of certain fungicides and acaricides has utilized Suzuki coupling to introduce specific aryl groups that are crucial for their biological activity.

Polymer and Coating Formulation

The application of this compound extends beyond the synthesis of small molecules to the realm of materials science, particularly in the formulation of advanced polymers and coatings. The incorporation of this boronic ester into polymer chains can impart unique and desirable properties to the resulting materials.

One area of interest is the development of boronate-linked polymers. Bifunctional analogs of this compound, where two dioxaborinane rings are linked, can be used in polymerization reactions to create cross-linked networks. These materials can exhibit interesting properties such as self-healing capabilities and responsiveness to stimuli like pH or the presence of diols.

In the formulation of coatings, the addition of compounds like this compound can enhance properties such as thermal stability, mechanical strength, and resistance to environmental degradation. Research has indicated that materials modified with this compound can exhibit improved durability. Furthermore, heteroaromatic variants, such as those containing thiophene, are valuable in the synthesis of π-conjugated polymers for applications in optoelectronics.

| Application Area | Role of this compound | Resulting Material Properties |

|---|---|---|

| Polymer Synthesis | - Monomer or cross-linking agent in polymerization reactions | - Self-healing materials

|

| Coating Formulation | - Additive to enhance material properties | - Increased durability

|

| Optoelectronics | - Building block for π-conjugated polymers (using heteroaromatic analogs) | - Materials with tailored electronic and optical properties |

Green Chemistry Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound and the Suzuki-Miyaura reaction can align with these principles in several ways.